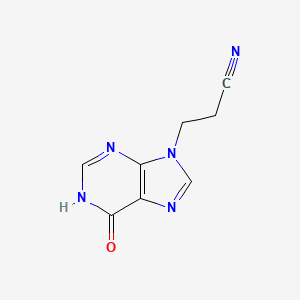
3-(6-Hydroxy-9H-purin-9-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Hydroxy-9H-purin-9-yl)propanenitrile is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by a purine ring structure with a hydroxy group at the 6th position and a propanenitrile group at the 9th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Hydroxy-9H-purin-9-yl)propanenitrile typically involves the reaction of a purine derivative with a suitable nitrile compound. One common method is the alkylation of 6-hydroxy-9H-purine with 3-bromopropanenitrile under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Hydroxy-9H-purin-9-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidative conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 3-(6-Oxo-9H-purin-9-yl)propanenitrile or 3-(6-Carboxy-9H-purin-9-yl)propanenitrile.
Reduction: 3-(6-Hydroxy-9H-purin-9-yl)propanamine.
Substitution: 3-(6-Alkoxy-9H-purin-9-yl)propanenitrile or 3-(6-Acyl-9H-purin-9-yl)propanenitrile.
Applications De Recherche Scientifique
3-(6-Hydroxy-9H-purin-9-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in nucleotide analogs and enzyme inhibitors.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(6-Hydroxy-9H-purin-9-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group at the 6th position can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitrile group may also interact with nucleophilic sites in biological molecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(6-Chloro-9H-purin-9-yl)propanenitrile
- 3-(6-Amino-9H-purin-9-yl)propanenitrile
- 3-(6-Methyl-9H-purin-9-yl)propanenitrile
Uniqueness
3-(6-Hydroxy-9H-purin-9-yl)propanenitrile is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and receptors that are not possible with other similar compounds, such as those with chloro or amino substituents.
Propriétés
Formule moléculaire |
C8H7N5O |
|---|---|
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
3-(6-oxo-1H-purin-9-yl)propanenitrile |
InChI |
InChI=1S/C8H7N5O/c9-2-1-3-13-5-12-6-7(13)10-4-11-8(6)14/h4-5H,1,3H2,(H,10,11,14) |
Clé InChI |
SHMZEYGIPKZYLH-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Iodo-2,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13083596.png)
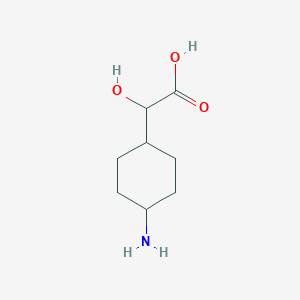
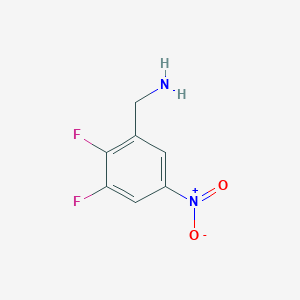
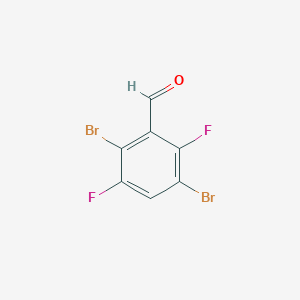





![2-Propylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13083650.png)
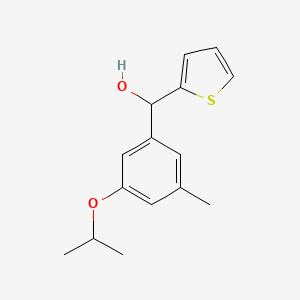

![3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13083671.png)
